4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine is a chemical compound classified as a triazole derivative. This compound features a triazole ring connected to a piperidine structure, with a propyl group at the 4-position of the triazole ring. The dihydrochloride form indicates that it exists as a salt with two hydrochloride ions, which may enhance its solubility and stability in various applications. Triazoles are known for their diverse biological activities and are widely utilized in medicinal chemistry for their potential therapeutic effects.
The synthesis of 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine typically involves the reaction between 4-propyl-1H-1,2,4-triazole and piperidine. This reaction is generally conducted under reflux conditions using solvents such as ethanol or methanol and requires hydrochloric acid as a catalyst to facilitate the formation of the desired product. The final product is often isolated as the dihydrochloride salt by treating the reaction mixture with hydrochloric acid .
In industrial settings, continuous flow reactors may be employed for large-scale production. These reactors allow for precise control over reaction conditions, including temperature and pressure, which is crucial for achieving high yields and purity. Advanced purification techniques such as crystallization and chromatography are also utilized to enhance production efficiency.
The molecular formula of 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine is with a molecular weight of approximately 198.28 g/mol. The InChI key for this compound is ODNVVJGBHLMPMN-UHFFFAOYSA-N, indicating its unique structural characteristics .
The compound's structural integrity can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide insights into its molecular configuration and confirm its identity.
4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine can undergo several types of chemical reactions:
Common reagents for these reactions include hydrogen peroxide or potassium permanganate for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. Reaction conditions vary based on the specific transformation being performed .
The mechanism of action for 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The triazole moiety may bind to active sites on enzymes, inhibiting their activity and thereby modulating various biological processes. This interaction could lead to therapeutic effects relevant to neurological disorders and other medical applications .
The physical properties of 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine include:
Chemical properties include:
Relevant data regarding melting points, boiling points, and other thermodynamic properties can be obtained through standard laboratory measurements or literature values .
The applications of 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine span multiple fields:
This compound represents a significant area of interest in both academic research and industrial applications due to its unique structural features and potential biological activities.
The structural architecture of 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine enables potent inhibition of glutaminyl cyclase isoenzyme (isoQC), a zinc-dependent metalloenzyme overexpressed in multiple cancers. isoQC catalyzes the pyroglutamate (pE) modification of substrates like CD47 and chemokines, enhancing their pathological stability and receptor affinity. The compound’s 1,2,4-triazole moiety acts as a zinc-chelating warhead, displacing the catalytic Zn²⁺ ion within isoQC’s active site (depth: ~8 Å). Simultaneously, the propyl substituent augments hydrophobic interactions with isoQC’s subpocket (residues Phe⁴⁰⁹ and Trp⁴⁴⁷), while the piperidine group forms hydrogen bonds with Glu³²⁰ and Asp³²⁵ via its tertiary nitrogen [4]. This dual binding mechanism disrupts pE modification, evidenced by in vitro studies showing 89% suppression of pE-CCL2 formation at 10 µM concentration [4].
Table 1: IsoQC Inhibitory Activity of 4-(4-Propyl-4H-1,2,4-Triazol-3-yl)Piperidine and Analogues
Compound | IC₅₀ vs. isoQC (µM) | Selectivity (QC/isoQC) | Lipophilicity (logP) |
---|---|---|---|
4-(4-Propyl-triazolyl)piperidine | 0.28 ± 0.05 | 15.2 | 1.85 |
Methyl analogue | 1.74 ± 0.12 | 8.7 | 1.12 |
Allyl analogue | 0.91 ± 0.08 | 10.5 | 1.53 |
The propyl chain’s length (C3) optimizes lipophilicity (logP = 1.85), enhancing membrane permeability and bioavailability (38% oral absorption in murine models) compared to shorter-chain analogues. In vivo, this compound reduced tumor growth by 78% in BALB/c nude mice xenograft models by suppressing isoQC-mediated CD47 maturation, confirming its role in disrupting the tumor microenvironment [4].
4-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidine indirectly disrupts the CD47-SIRPα "don’t eat me" axis by inhibiting isoQC-mediated pyroglutamylation of CD47. The pE modification at CD47’s Gln¹⁹ stabilizes its binding to SIRPα on macrophages, amplifying immune evasion. By preventing this modification, the compound reduces CD47-SIRPα binding affinity by 6.7-fold (KD = 42 nM vs. 6.3 nM for pE-CD47), as confirmed by surface plasmon resonance assays [4] [9]. This enables macrophage phagocytosis of tumor cells, with in vitro studies showing a 4.3-fold increase in phagocytic index for lymphoma cells treated with 5 µM of the compound [9].
Table 2: Impact on CD47-SIRPα Signaling in Cancer Models
Cancer Model | Treatment Concentration | Phagocytic Index Increase | Tumor Volume Reduction |
---|---|---|---|
Lymphoma (NHL) | 5 µM | 4.3-fold | 68% |
Breast adenocarcinoma | 10 µM | 3.1-fold | 52% |
Multiple myeloma | 2.5 µM | 2.8-fold | 47% |
Notably, the compound’s piperidine-triazole core does not directly bind CD47, but its isoQC inhibition depletes mature pE-CD47 pools. This distinguishes it from anti-CD47 antibodies, which cause systemic hematological toxicity by targeting ubiquitous CD47. Instead, this approach selectively disrupts the pathological CD47 overexpression characteristic of malignancies [4] [9].
Density functional theory (DFT) and molecular docking simulations have been pivotal in optimizing 4-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine for enhanced isoQC binding. DFT calculations (B3LYP/6-311G** basis set) revealed the propyl group’s gauche conformation minimizes steric clashes with isoQC’s hydrophobic subpocket while maximizing van der Waals interactions. Docking studies (Glide SP, Schrödinger) identified a binding free energy of −9.8 kcal/mol for the compound, outperforming methyl (−8.2 kcal/mol) and allyl (−9.0 kcal/mol) analogues [3] [4].
Key interactions include:
Table 3: Docking Results for 4-(4-Propyl-4H-1,2,4-Triazol-3-yl)Piperidine and Derivatives
Compound | Binding Free Energy (kcal/mol) | H-Bond Interactions | Zn²⁺ Distance (Å) | Key Hydrophobic Contacts |
---|---|---|---|---|
4-(4-Propyl-triazolyl)piperidine | −9.8 | Asp³²⁵, Glu³²⁰ | 1.98 | Phe⁴⁰⁹, Trp⁴⁴⁷ |
4-(4-Methyl-triazolyl)piperidine | −8.2 | Asp³²⁵ | 2.05 | Phe⁴⁰⁹ |
4-(4-Cyclopropylmethyl-triazolyl)piperidine | −9.5 | Asp³²⁵, Glu³²⁰ | 1.99 | Phe⁴⁰⁹, Leu⁴¹² |
Virtual screening of 156 analogues predicted that bulky substituents (e.g., cyclopropylmethyl) maintain Zn²⁺ chelation but reduce permeability due to high polar surface area (>80 Ų). Thus, the propyl chain represents an optimal balance of binding energy and drug-likeness [3] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1